molecular formula C15H13N3O2 B12215328 N-(2-Methoxy-1-phenazinyl)acetamide CAS No. 28103-03-9

N-(2-Methoxy-1-phenazinyl)acetamide

Cat. No.: B12215328
CAS No.: 28103-03-9
M. Wt: 267.28 g/mol
InChI Key: ZXDXBOXMUWJOQM-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(2-Methoxy-1-phenazinyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction can produce phenazine derivatives with altered functional groups .

Scientific Research Applications

N-(2-Methoxy-1-phenazinyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various phenazine derivatives.

    Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.

    Medicine: Due to its antitumor and neuroprotective activities, it is investigated for potential therapeutic applications in cancer and neurodegenerative diseases.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-1-phenazinyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to specific receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

N-(2-Methoxy-1-phenazinyl)acetamide can be compared with other phenazine derivatives such as:

    Pyocyanin: Known for its blue pigment and antimicrobial properties.

    Chlororaphine: Exhibits strong antifungal activity.

    Iodinin: Used in the study of bacterial pathogenesis.

What sets this compound apart is its unique combination of methoxy and acetamide functional groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

28103-03-9

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(2-methoxyphenazin-1-yl)acetamide

InChI

InChI=1S/C15H13N3O2/c1-9(19)16-15-13(20-2)8-7-12-14(15)18-11-6-4-3-5-10(11)17-12/h3-8H,1-2H3,(H,16,19)

InChI Key

ZXDXBOXMUWJOQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC2=NC3=CC=CC=C3N=C21)OC

Origin of Product

United States

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